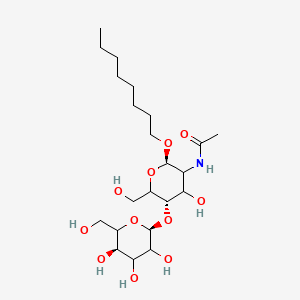

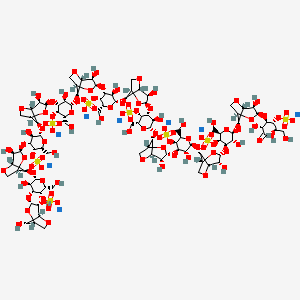

![molecular formula C₄₄H₃₆FeK₃N₆O₁₂ B1146147 4-[3,5-双(2-氧化苯基)-1,2,4-三唑-1-基]苯甲酸酯;铁(4+) CAS No. 554445-58-8](/img/structure/B1146147.png)

4-[3,5-双(2-氧化苯基)-1,2,4-三唑-1-基]苯甲酸酯;铁(4+)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related triazole derivatives involves a series of reactions starting with p-phenylenediamine or isophthalic and terephthalic acid hydrazides, followed by reactions with methyl and aryl isothiocyanates, and base-catalyzed cyclization and alkylation processes. These methods lead to the formation of novel heterocyclic scaffolds and metal-organic frameworks (MOFs) with diverse structural features (Amareshwar et al., 2011) (Zhao et al., 2019).

Molecular Structure Analysis

X-ray diffraction crystallography has been utilized to determine the crystal structures of various triazole derivatives, revealing diverse conformational behaviors and structural motifs, including self-penetrating networks and interpenetrating structures in coordination polymers (Dong & Huo, 2009) (Sun et al., 2010).

Chemical Reactions and Properties

The chemical reactions involving triazole derivatives include nucleophilic ring-opening reactions, cyclization, and complex formation with metal ions. These reactions result in the creation of novel compounds with potential antimicrobial activities and the formation of metal complexes with unique redox properties (Al‐Azmi & Mahmoud, 2020) (Steinhauser et al., 2005).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystallinity, are influenced by their molecular structure and the nature of their substituents. These properties are critical in determining their stability, reactivity, and potential applications in various fields.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are determined by the electronic structure of the triazole derivatives. The electron-donating or withdrawing nature of the substituents on the triazole ring significantly affects the compound's ability to form complexes with metals, engage in hydrogen bonding, and exhibit fluorescence or electrochemical luminescence (Beytur et al., 2019) (Zhang et al., 2014).

科学研究应用

三唑衍生物及其应用

合成和环境应用:三唑衍生物因其在环境应用中的潜力而受到研究,例如在聚合物的合成和作为金属表面的缓蚀剂。一个例子是利用 1,2,3-三唑衍生物作为分子明确的缓蚀剂,在保护钢、铜、铁和铝在腐蚀性介质中的研究结果显着。这些化合物通过铜催化的叠氮化物-炔烃环加成 (CuAAC) 反应制备,突出了它们的稳定性和环境友好性 (Hrimla, Bahsis, Laamari, Julve, & Stiriba, 2021).

有机光电:在有机光电领域,与三唑衍生物相关的苯并[1,2-c;4,5-c′]双[1,2,5]噻二唑 (BBT) 基材料因其合成途径和在光电器件制造中的潜力而受到综述。BBT 基材料独特的开壳双自由基性质为这些化合物在该领域开辟了新的研究方向 (Tam & Wu, 2015).

先进合成技术:重点介绍了通过环保程序合成三唑衍生物的合成技术进步,重点是微波辐射和可再生催化剂的使用。这些方法提供了缩短反应时间和提高产率等好处,这对于药物和其他应用的工业合成至关重要 (de Souza 等人,2019 年).

生物学意义:三嗪和三唑骨架的生物学意义与感兴趣的化合物具有相似的杂环性质,已经得到综述。这些化合物表现出广泛的生物活性,使其成为未来药物开发的核心部分 (Verma, Sinha, & Bansal, 2019).

属性

IUPAC Name |

4-[3,5-bis(2-oxidophenyl)-1,2,4-triazol-1-yl]benzoate;iron(4+) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C21H15N3O4.Fe/c2*25-17-7-3-1-5-15(17)19-22-20(16-6-2-4-8-18(16)26)24(23-19)14-11-9-13(10-12-14)21(27)28;/h2*1-12,25-26H,(H,27,28);/q;;+4/p-6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDHUNIUUEAIPKZ-UHFFFAOYSA-H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3[O-])C4=CC=C(C=C4)C(=O)[O-])[O-].C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3[O-])C4=CC=C(C=C4)C(=O)[O-])[O-].[Fe+4] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H24FeN6O8-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

796.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[3,5-Bis(2-oxidophenyl)-1,2,4-triazol-1-yl]benzoate;iron(4+) | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

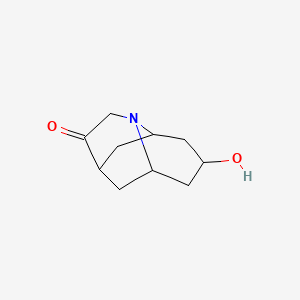

![Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 2-methyl-, [1R-(1alpha,2beta,4alpha)]- (9CI)](/img/no-structure.png)

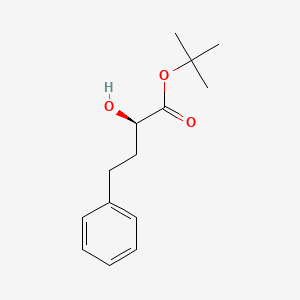

![1,3-Dibenzyl-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(6-phenylmethoxy-1-triethylsilyloxyhexyl)imidazolidin-2-one](/img/structure/B1146081.png)

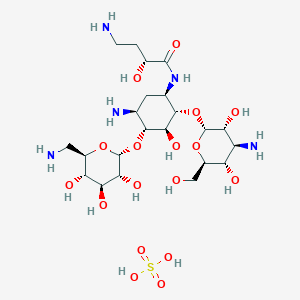

![rac-(1S,2S,3R,4R)-3-[(tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1146082.png)